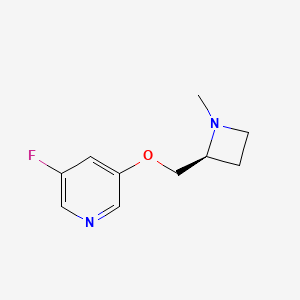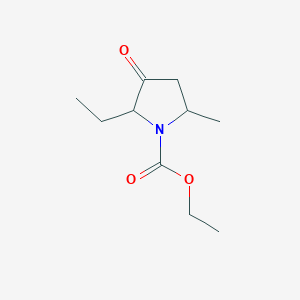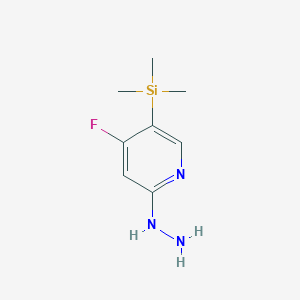
2-(Pyridin-3-yl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-3-yl)indoline is a heterocyclic compound that combines the structural features of both pyridine and indoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indoline moiety is known for its presence in many natural products and pharmaceuticals, while the pyridine ring is a common structural motif in numerous biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)indoline typically involves the construction of the indoline ring followed by the introduction of the pyridine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring. Subsequent functionalization of the indole ring can introduce the pyridine group.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to couple a pyridine derivative with an indoline precursor. These reactions often require specific conditions, such as the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., palladium acetate) in an appropriate solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Pyridin-3-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives. Hydrogenation using catalysts such as palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur on both the pyridine and indoline rings. Halogenation, nitration, and sulfonation are common examples.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can introduce various substituents onto the pyridine or indoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.
Major Products
Oxidation: Indole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoline or pyridine derivatives.
Coupling Reactions: Various substituted pyridine or indoline derivatives.
科学的研究の応用
2-(Pyridin-3-yl)indoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features are conducive to binding with various biological targets.
Medicine: Research into this compound derivatives has shown potential for developing new drugs with antiviral, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
作用機序
The mechanism of action of 2-(Pyridin-3-yl)indoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indoline moiety can act as a hydrogen bond donor or acceptor, while the pyridine ring can participate in π-π interactions with aromatic amino acid residues in proteins.
類似化合物との比較
Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring. Indole derivatives are known for their wide range of biological activities.
Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring. Pyridine derivatives are common in pharmaceuticals and agrochemicals.
Indoline: The parent compound of 2-(Pyridin-3-yl)indoline, featuring a benzene ring fused to a five-membered nitrogen-containing ring.
Uniqueness
This compound is unique due to the combination of the indoline and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H12N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-7,9,13,15H,8H2 |
InChIキー |
MPYILOGRFHUZPZ-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C21)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
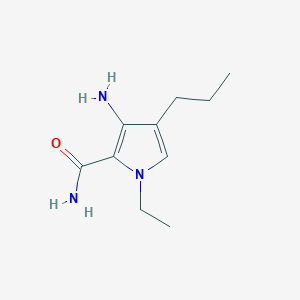
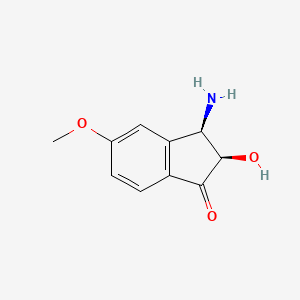
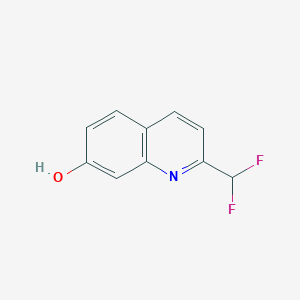
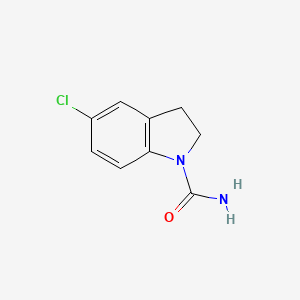
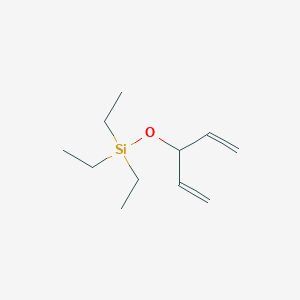

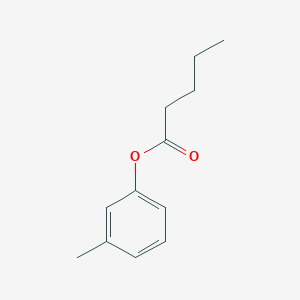
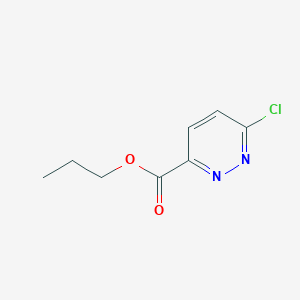
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
